molecular formula C11H15ClN4 B12921378 5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine CAS No. 89099-85-4

5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine

Cat. No.: B12921378
CAS No.: 89099-85-4
M. Wt: 238.72 g/mol
InChI Key: WPJDYGVRMKZFDH-UHFFFAOYSA-N
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Description

5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine is a heterocyclic compound with the molecular formula C11H15ClN4. It belongs to the class of imidazo[1,2-a]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a suitable chloroalkane in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound can interfere with cellular pathways, affecting processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N-pentylimidazo[1,2-A]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its pentyl group contributes to its lipophilicity, enhancing its interaction with lipid membranes and biological targets .

Properties

CAS No.

89099-85-4

Molecular Formula

C11H15ClN4

Molecular Weight

238.72 g/mol

IUPAC Name

5-chloro-N-pentylimidazo[1,2-a]pyrimidin-7-amine

InChI

InChI=1S/C11H15ClN4/c1-2-3-4-5-13-10-8-9(12)16-7-6-14-11(16)15-10/h6-8H,2-5H2,1H3,(H,13,14,15)

InChI Key

WPJDYGVRMKZFDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=NC2=NC=CN2C(=C1)Cl

Origin of Product

United States

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